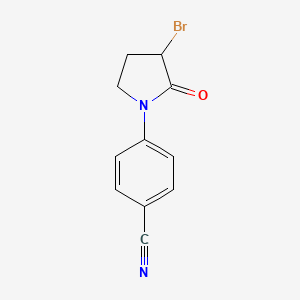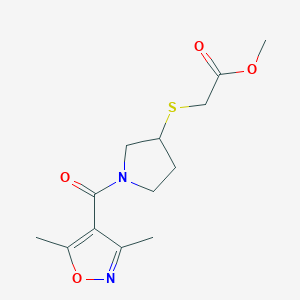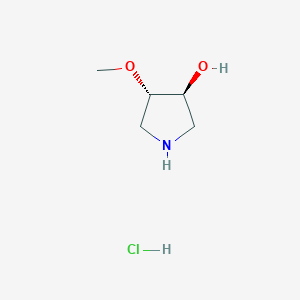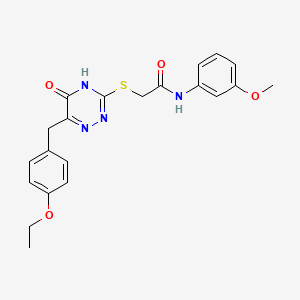
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide, also known as FTY720, is a novel immunosuppressant drug that has been extensively studied for its therapeutic potential in various diseases. The chemical structure of FTY720 is derived from a natural product, myriocin, which was isolated from the fungus Isaria sinclairii. FTY720 has been shown to have a unique mechanism of action that involves the modulation of sphingosine-1-phosphate (S1P) receptors.
Mecanismo De Acción
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has a unique mechanism of action that involves the modulation of S1P receptors. S1P is a bioactive lipid that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate (FTY-P), which acts as an agonist for S1P receptors. FTY-P induces the internalization and degradation of S1P receptors on lymphocytes, resulting in the sequestration of lymphocytes in lymphoid tissues and the circulation. This leads to the reduction of lymphocyte trafficking to peripheral tissues, including the central nervous system, which is critical in the pathogenesis of multiple sclerosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of lymphocyte trafficking, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. This compound has been shown to reduce the number of circulating lymphocytes, particularly T cells and B cells, by inducing their sequestration in lymphoid tissues. This leads to the reduction of lymphocyte trafficking to peripheral tissues, including the central nervous system, which is critical in the pathogenesis of multiple sclerosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ, by lymphocytes and monocytes. This leads to the reduction of inflammation in various diseases, including multiple sclerosis and transplant rejection. In cancer, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its unique mechanism of action, which makes it a promising therapeutic agent for various diseases. This compound has also been extensively studied in preclinical and clinical trials, which provide valuable data on its safety and efficacy. However, this compound has several limitations, including its complex synthesis method, which requires expertise in organic chemistry. This compound is also a potent immunosuppressant, which may increase the risk of infections and malignancies.
Direcciones Futuras
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has several future directions for research, including the development of novel analogs with improved pharmacological properties and the identification of new therapeutic indications. One of the promising directions is the development of this compound analogs with improved selectivity for S1P receptors and reduced immunosuppressive effects. Another direction is the identification of new therapeutic indications, such as autoimmune diseases, inflammatory bowel disease, and graft-versus-host disease. The use of this compound in combination with other immunosuppressive agents or chemotherapy may also enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide involves several steps, including the protection of the hydroxyl group on the furan ring, the reaction of the protected furan with tosyl chloride, the deprotection of the hydroxyl group, and the coupling of the resulting tosylated furan with the sulfonamide. The final product is obtained after purification by column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-(furan-2-yl)-2-tosylethyl)-2-methylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and to slow the progression of disability. In transplant rejection, this compound has been shown to improve graft survival and reduce the incidence of acute rejection. In cancer, this compound has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S2/c1-14-5-8-17(9-6-14)28(23,24)20(18-4-3-11-27-18)13-22-29(25,26)19-10-7-16(21)12-15(19)2/h3-12,20,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOJWPTKQONEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)

![5-(4-Methylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2979103.png)




![1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2979110.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2979111.png)